molecular formula C15H23NO2 B268624 N-(sec-butyl)-4-isobutoxybenzamide

N-(sec-butyl)-4-isobutoxybenzamide

Cat. No. B268624
M. Wt: 249.35 g/mol
InChI Key: XJWUGUWPVHABRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-isobutoxybenzamide, also known as BIBX 1382, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the epidermal growth factor receptor (EGFR). This receptor is involved in various cellular processes, including cell growth, differentiation, and survival, making it an attractive target for cancer therapies.

Mechanism of Action

N-(sec-butyl)-4-isobutoxybenzamide 1382 acts as a competitive inhibitor of the EGFR, binding to the receptor and preventing the binding of ligands such as epidermal growth factor (EGF). This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound 1382 can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Furthermore, this compound 1382 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-4-isobutoxybenzamide 1382 in lab experiments is its selectivity for the EGFR, which allows for specific targeting of cancer cells that overexpress this receptor. However, one limitation is that this compound 1382 may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that bypass the EGFR.

Future Directions

Further research is needed to fully understand the potential of N-(sec-butyl)-4-isobutoxybenzamide 1382 as a therapeutic agent in cancer treatment. One future direction could be to investigate the use of this compound 1382 in combination with other targeted therapies, such as tyrosine kinase inhibitors or immune checkpoint inhibitors. Additionally, the development of more potent and selective EGFR antagonists could lead to improved treatment options for cancer patients.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-isobutoxybenzamide 1382 involves several steps, starting with the reaction of 4-hydroxybenzoic acid with isobutyl bromide to form 4-isobutoxybenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with sec-butylamine to form this compound.

Scientific Research Applications

N-(sec-butyl)-4-isobutoxybenzamide 1382 has been extensively studied for its potential as a therapeutic agent in cancer treatment. As an EGFR antagonist, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in lung cancer and head and neck cancer. Additionally, this compound 1382 has been investigated for its potential in combination with other cancer therapies, such as radiation and chemotherapy.

properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-butan-2-yl-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C15H23NO2/c1-5-12(4)16-15(17)13-6-8-14(9-7-13)18-10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17)

InChI Key

XJWUGUWPVHABRG-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C

Origin of Product

United States

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